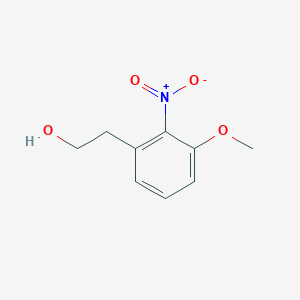

3-Methoxy-2-nitrobenzeneethanol

Description

3-Methoxy-2-nitrobenzeneethanol is a substituted benzene derivative featuring a methoxy group (-OCH₃) at the 3-position, a nitro group (-NO₂) at the 2-position, and an ethanol side chain (-CH₂CH₂OH) attached to the aromatic ring. This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, which influence its physicochemical properties and reactivity.

The compound’s applications likely span organic synthesis intermediates, pharmaceuticals, or materials science, given the functional group diversity. However, its toxicological profile remains understudied, necessitating caution in handling .

Properties

CAS No. |

77759-09-2 |

|---|---|

Molecular Formula |

C9H11NO4 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-(3-methoxy-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C9H11NO4/c1-14-8-4-2-3-7(5-6-11)9(8)10(12)13/h2-4,11H,5-6H2,1H3 |

InChI Key |

PECHLROPLSUPDA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-nitrobenzeneethanol typically involves the nitration of 3-methoxybenzene followed by the reduction of the nitro group and subsequent ethanol addition. One common method includes:

Nitration: 3-Methoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho or meta position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Ethanol Addition: The amino group is converted to an ethanol group through a series of reactions involving diazotization and subsequent substitution with ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-nitrobenzeneethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: 3-Methoxy-2-nitrobenzoic acid.

Reduction: 3-Methoxy-2-aminobenzeneethanol.

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methoxy-2-nitrobenzeneethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-nitrobenzeneethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can influence the compound’s solubility and reactivity, while the ethanol group can facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

| Compound Name | CAS Number | Substituents | Similarity Score* | Key Differences |

|---|---|---|---|---|

| 3-Methoxy-2-nitrobenzeneethanol | Not provided | 3-OCH₃, 2-NO₂, -CH₂CH₂OH | — | Reference compound |

| 1-Methoxy-3-(methoxymethyl)-2-nitrobenzene | 538316-04-0 | 1-OCH₃, 3-(CH₂OCH₃), 2-NO₂ | 0.97 | Additional methoxymethyl group |

| (3-(Benzyloxy)-2-nitrophenyl)methanol | 68847-71-2 | 3-OCH₂C₆H₅, 2-NO₂, -CH₂OH | 0.95 | Benzyloxy substituent |

| 2-(3-Nitrophenyl)ethanol | 52022-77-2 | 3-NO₂, -CH₂CH₂OH | 0.95 | Nitro at 3-position |

| Benzeneethanol, 3-methoxy | N/A | 3-OCH₃, -CH₂CH₂OH | — | Lacks nitro group |

Substituent Position and Electronic Effects

- Nitro Group Position: In 2-(3-nitrophenyl)ethanol , the nitro group at the 3-position creates distinct electronic effects compared to the 2-nitro substitution in the target compound.

- Methoxy vs. Benzyloxy: Replacing the methoxy group with benzyloxy (as in (3-(Benzyloxy)-2-nitrophenyl)methanol ) introduces steric bulk and lipophilicity, which could improve membrane permeability in biological systems but reduce aqueous solubility.

Functional Group Variations

- Ethanol Side Chain: The ethanol moiety in this compound contrasts with simpler alcohols like 2-methoxyethanol (CAS 109-86-4 ), which lacks aromaticity and nitro groups. The aromatic ethanol chain in the target compound may facilitate π-π stacking in crystal structures or coordination in metal complexes.

- Amino vs. Nitro Groups: 4-Amino-3-methoxy-benzenemethanol replaces the nitro group with an amino (-NH₂) group, switching from electron-withdrawing to electron-donating effects. This drastically alters acidity (amino groups increase basicity) and reactivity in redox reactions.

Physicochemical and Reactivity Profiles

Table 2: Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₉H₁₁NO₅ | 213.19 | -OCH₃, -NO₂, -CH₂CH₂OH |

| 2-(3-Nitrophenyl)ethanol | C₈H₉NO₃ | 167.16 | -NO₂, -CH₂CH₂OH |

| 2-Methoxyethanol | C₃H₈O₂ | 76.10 | -OCH₃, -CH₂CH₂OH |

- Molecular Weight and Solubility: The target compound’s higher molecular weight (213.19 g/mol) compared to simpler analogues like 2-methoxyethanol (76.10 g/mol ) suggests lower volatility and possibly reduced aqueous solubility due to increased hydrophobicity.

- Electron Effects: The nitro group’s electron-withdrawing nature may enhance the acidity of the ethanol hydroxyl group compared to methoxy-only analogues (e.g., benzeneethanol, 3-methoxy ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.